molecular formula C49H82N2O39 B149855 Gbvscp CAS No. 134366-06-6

Gbvscp

Número de catálogo: B149855
Número CAS: 134366-06-6
Peso molecular: 1323.2 g/mol
Clave InChI: NOVHANKYCIGDMV-KSYJWRBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gbvscp is a compound under clinical investigation, primarily derived from traditional Chinese medicine (TCM) formulations. Its development adheres to both China’s Good Clinical Practice (GCP) guidelines and international standards like ICH-GCP, ensuring rigor in safety and efficacy evaluation . Key characteristics include:

  • Composition: Based on classical TCM theories, Gbvscp incorporates multiple herbal ingredients with documented historical use. Its formulation specifies the exact药材基原 (herbal origins), 配伍 (compatibility principles), and 主治 (therapeutic indications), aligning with TCM’s holistic approach .
  • Pharmacological Profile: Preliminary studies highlight its multi-target mechanisms, involving anti-inflammatory and immunomodulatory pathways. Structural analysis reveals similarities to known bioactive alkaloids and flavonoids, though its exact chemical identity remains proprietary .
  • Regulatory Status: Gbvscp complies with China’s GCP requirements for traditional medicines, including detailed documentation of 筛选信息 (screening data) and 人用药经验 (human use history). It is also being evaluated for compatibility with ICH-GCP standards for international trials .

Propiedades

Número CAS

134366-06-6

Fórmula molecular

C49H82N2O39

Peso molecular

1323.2 g/mol

Nombre IUPAC

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C49H82N2O39/c1-11(58)50-21-13(60)3-49(48(76)77,89-39(21)23(62)14(61)4-52)90-40-26(65)16(6-54)81-46(34(40)73)85-36-18(8-56)82-43(22(27(36)66)51-12(2)59)78-10-20-25(64)29(68)33(72)45(84-20)87-38-19(9-57)83-47(86-37-17(7-55)79-42(75)31(70)30(37)69)35(74)41(38)88-44-32(71)28(67)24(63)15(5-53)80-44/h13-47,52-57,60-75H,3-10H2,1-2H3,(H,50,58)(H,51,59)(H,76,77)/t13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27+,28-,29-,30+,31+,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42+,43-,44-,45+,46-,47-,49-/m0/s1

Clave InChI

NOVHANKYCIGDMV-KSYJWRBWSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O

SMILES isomérico

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)NC(=O)C)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@@H]7[C@H](O[C@H]([C@@H]([C@H]7O)O)O)CO)CO)O)O)O)CO)CO)O)O

SMILES canónico

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCC4C(C(C(C(O4)OC5C(OC(C(C5OC6C(C(C(C(O6)CO)O)O)O)O)OC7C(OC(C(C7O)O)O)CO)CO)O)O)O)CO)CO)O)O

Sinónimos

capsular polysaccharide, streptoccal group B type V
GBVSCP
group B type V strep capsular polysaccharide
streptococcal polysaccharide V group B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Chemical Properties

Gbvscp’s structural complexity distinguishes it from synthetic compounds. Unlike small-molecule drugs, it contains multiple active phytochemicals, necessitating specialized analytical methods (e.g., HPLC-MS for quantification) .

Parameter Gbvscp Synthetic Compound A Herbal Compound B
Primary Components Multi-herbal extract (alkaloids, flavonoids) Single active ingredient (e.g., paracetamol) Standardized herbal extract (e.g., curcuminoids)
Stability Sensitive to temperature; requires dark storage Stable under standard conditions Light-sensitive; degrades at >30°C
Structural Similarity Partial overlap with berberine N/A (novel structure) Matches known curcumin analogs

Pharmacological and Clinical Profiles

Gbvscp’s multi-target action contrasts with single-mechanism synthetic drugs. For example, while Compound A targets COX-2 selectively, Gbvscp modulates TNF-α, IL-6, and NF-κB pathways synergistically .

Parameter Gbvscp Synthetic Compound A Herbal Compound B
Mechanism of Action Multi-target (anti-inflammatory, immunomodulatory) COX-2 inhibition Antioxidant (Nrf2 activation)
Efficacy (Phase II) 68% reduction in inflammation markers 72% reduction in pain scores 50% improvement in oxidative stress
Adverse Events Mild gastrointestinal effects (15% of subjects) Hepatotoxicity risk (5%) Low toxicity (3%)

Regulatory and Compounding Requirements

Gbvscp’s TCM origins impose unique documentation standards compared to synthetic or Western herbal products. For instance, its研究者手册 (investigator’s brochure) must include 组方理论依据 (formulation rationale) and 古典名方出处 (classical text references), unlike ICH-GCP’s focus on physicochemical data .

Parameter Gbvscp Synthetic Compound A Herbal Compound B
Trial Documentation Requires TCM historical data + ICH-GCP modules ICH-GCP-compliant IB only USP/EP monographs for standardization
Compounding Manual decoction; variable batch consistency Automated synthesis; high precision Standardized extraction (e.g., 95% purity)

Research Findings and Limitations

  • Efficacy : Gbvscp shows comparable efficacy to synthetic anti-inflammatories but with a broader safety margin in early trials . However, batch-to-batch variability in herbal sourcing remains a challenge .
  • Analytical Challenges : Structural complexity complicates pharmacokinetic studies, requiring advanced metabolomics approaches absent in synthetic drug analyses .
  • Regulatory Hurdles : Bridging TCM documentation with ICH-GCP demands extensive cross-validation, delaying international approvals .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.